1,2-Dimethoxyethane

C4H10O2

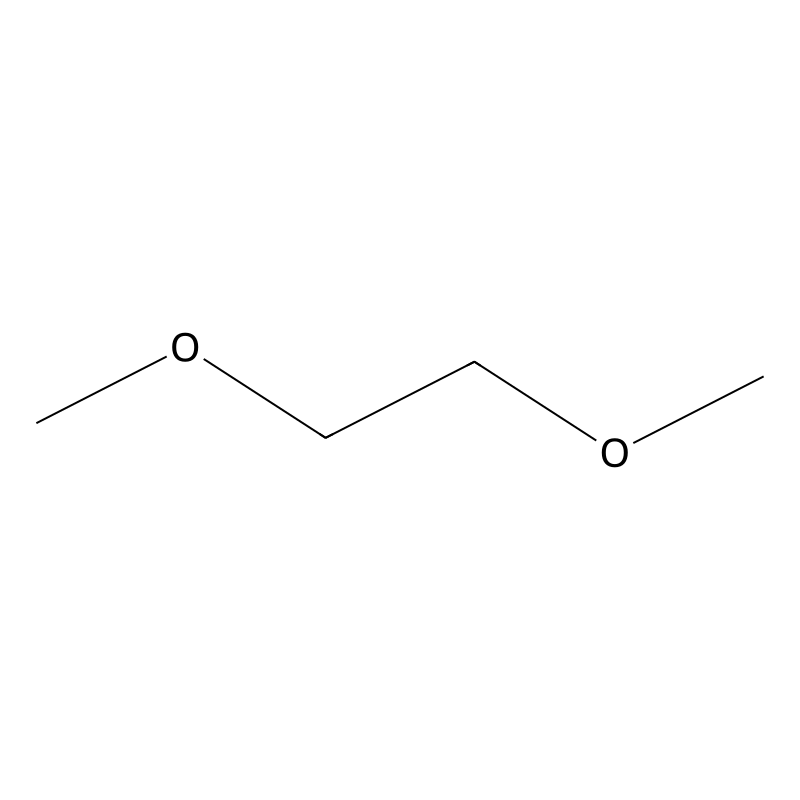

CH3OCH2CH2OCH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H10O2

CH3OCH2CH2OCH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

MISCIBLE WITH WATER, ALCOHOL; SOL IN HYDROCARBON SOLVENTS

SOL IN CHLOROFORM, ETHER, ACETONE, BENZENE

water solubility = 1.00X10+6 mg/l @ 25 °C

Solubility in water: miscible

Synonyms

Canonical SMILES

1,2-Dimethoxyethane, also known as dimethyl glycol or ethylene glycol dimethyl ether, is an organic compound with the molecular formula C4H10O2. It is a colorless, flammable liquid with a sharp odor and is less dense than water, possessing a specific gravity of approximately 0.868 at 20°C. The compound has a boiling point of 85°C and a melting point of -58°C. It is mildly toxic, causing irritation upon skin contact and respiratory distress when inhaled or ingested .

1,2-Dimethoxyethane is classified as an aprotic solvent, which means it does not donate protons in solution and is miscible with water and many organic solvents. Its chemical structure features two methoxy groups attached to a two-carbon ethane backbone, contributing to its unique properties as a solvent in various

- Toxicity: DME is moderately toxic upon inhalation or ingestion. It can cause irritation of the eyes, skin, and respiratory system. Prolonged exposure may damage the nervous system [].

- Flammability: DME is a flammable liquid with a low flash point. It can form explosive mixtures with air and should be handled with proper precautions [].

- Reactivity: DME can react violently with strong oxidizing agents and strong acids [].

Solvent in Organic Synthesis:

- DME is a valuable solvent in organic synthesis due to its polar aprotic character. This means it has a slight positive and negative end to its molecule but does not donate or accept protons readily. This characteristic makes it suitable for various reactions, including:

- Grignard reactions: These reactions involve the formation of Grignard reagents, which are powerful nucleophiles used to form new carbon-carbon bonds. )

- Suzuki reactions: These reactions form carbon-carbon bonds between organic halides and organoboron compounds. They are widely used in the synthesis of complex organic molecules. Source: ScienceDirect - "Suzuki reaction" article:

- Stille couplings: Similar to Suzuki reactions, Stille couplings also form carbon-carbon bonds, but they involve organotin reagents instead of organoboron compounds. Source: Royal Society of Chemistry - "Stille coupling" article:

Electrolyte Solvent in Lithium Batteries:

- DME is being actively explored as a solvent for electrolytes in lithium batteries due to its several advantages:

- High boiling point: This allows batteries to operate at higher temperatures, improving safety and performance. Source: National Library of Medicine - "A comparative study of the cycling performance of LiNi0.5Co0.5Mn1.5O4 cathode with different carbonate-based electrolytes containing 1,2-dimethoxyethane" article: )

- Good ionic conductivity: This ensures efficient movement of ions within the battery, enabling proper function.

- Compatibility with electrode materials: DME exhibits compatibility with various electrode materials commonly used in lithium batteries.

Other Applications:

- DME also finds use in various other scientific research applications, such as:

- Polymer research: As a solvent for studying and processing polymers.

- Material science: For dissolving and characterizing various materials.

- Analytical chemistry: As a component in chromatographic mobile phases for separation purposes.

While 1,2-dimethoxyethane exhibits some biological activity due to its toxicity profile, it is primarily recognized for its role as a solvent rather than for pharmacological effects. Exposure can lead to symptoms such as nausea, vomiting, and skin irritation. In laboratory settings, it has been noted that the compound can affect the behavior of certain biological systems due to its solvent properties but lacks significant therapeutic applications .

1,2-Dimethoxyethane can be synthesized through the reaction of dimethyl ether with ethylene oxide. The general reaction can be summarized as follows:

This method allows for the efficient production of the compound on an industrial scale . Other synthetic routes may involve the methylation of ethylene glycol or related compounds under specific catalytic conditions.

The primary applications of 1,2-dimethoxyethane include:

- Solvent in Organic Chemistry: It is widely used as a solvent for various organic reactions due to its high polarity and ability to dissolve both polar and non-polar compounds.

- Electrolytes in Lithium Batteries: The compound serves as a low-viscosity component in electrolytes for lithium-ion batteries, enhancing performance by improving ionic conductivity .

- Ligand in Organometallic Chemistry: It acts as a bidentate ligand for metal cations, facilitating various organometallic reactions .

1,2-Dimethoxyethane shares structural similarities with several other ether compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|

| Diethyl Ether | C4H10O | 34.6 | Volatile; used historically as an anesthetic |

| Tetrahydrofuran | C4H8O | 66 | Polar aprotic solvent; commonly used in polymer chemistry |

| Dimethyl Sulfoxide | C2H6OS | 189 | Polar aprotic solvent; used in biological applications |

| Ethylene Glycol | C2H6O2 | 197 | Used primarily as an antifreeze and coolant |

Uniqueness of 1,2-Dimethoxyethane

1,2-Dimethoxyethane is unique among these compounds due to its dual methoxy groups that enhance its solvation properties while maintaining lower volatility compared to diethyl ether. Its application in lithium battery technology also distinguishes it from other ethers by providing specific performance benefits not found in simpler ethers like diethyl ether or tetrahydrofuran .

Catalytic Pathways for Industrial-Scale Synthesis

Bi-Functional Catalyst Systems for Synthesis Conversion

The industrial production of 1,2-dimethoxyethane conventionally employs the reaction of dimethyl ether with ethylene oxide, as represented by the following reaction equation:

CH₃OCH₃ + CH₂CH₂O → CH₃OCH₂CH₂OCH₃

This synthesis pathway represents one of the primary methods for large-scale production of 1,2-dimethoxyethane in the chemical industry. The process achieves high yields under controlled conditions and remains economically viable for commercial applications.

A more sustainable approach to 1,2-dimethoxyethane synthesis involves the etherification of ethylene glycol with methanol. This pathway has gained significant attention due to its potential as an environmentally friendly route for DME production. Research has demonstrated that SAPO-34 zeolite serves as an exceptionally effective catalyst for this transformation, achieving up to 79.4% selectivity for dimethoxyethane with approximately 96.7% conversion in continuous flow experiments.

The catalytic performance of SAPO-34 zeolite can be attributed to its distinctive pore structure, which effectively limits the formation of undesired byproducts such as 1,4-dioxane. Specifically, the pore architecture enhances the reaction between activated methanol and ethylene glycol while restricting competing side reactions, thus maintaining high selectivity for the target product.

Methanol Dehydration Mechanisms Over Solid Acid Catalysts

Although traditional methanol dehydration typically produces dimethyl ether (CH₃OCH₃), controlled sequential etherification of ethylene glycol with methanol can yield 1,2-dimethoxyethane. This process involves solid acid catalysts that facilitate the stepwise substitution of hydroxyl groups with methoxy groups.

The mechanism of etherification over SAPO-34 zeolite differs from conventional methanol dehydration processes. The reaction proceeds through a series of steps:

- Adsorption of methanol on acid sites

- Activation of ethylene glycol on the catalyst surface

- Nucleophilic substitution of hydroxyl groups with methoxy groups

- Subsequent etherification of the mono-substituted intermediate

- Desorption of the fully etherified product

The effectiveness of this process relies heavily on the acid strength and distribution of the catalyst. SAPO-34 zeolite's moderate acidity provides an optimal balance that promotes selective etherification while minimizing side reactions.

Advanced Reactor Design Innovations

Tri-Phase Slurry Reactor Configurations

While specific data on tri-phase slurry reactors for 1,2-dimethoxyethane production is limited in the available literature, continuous flow technology has proven highly effective for the etherification of ethylene glycol with methanol. This approach efficiently promotes complete etherification, maintaining high selectivity for 1,2-dimethoxyethane.

The advantages of continuous flow processes for 1,2-dimethoxyethane synthesis include:

- Improved heat transfer capabilities

- Enhanced mixing of reactants

- Precise control of residence time

- Reduced byproduct formation

- Increased productivity and space-time yield

These benefits make continuous flow reactors particularly suitable for the selective production of high-purity 1,2-dimethoxyethane on an industrial scale.

Multi-Tubular Fixed-Bed Reactor Optimization

For large-scale production of 1,2-dimethoxyethane, reactor design plays a crucial role in process efficiency and product quality. Although specific data on multi-tubular fixed-bed reactors for 1,2-dimethoxyethane synthesis is not extensively documented in the provided literature, the principles of reactor optimization remain applicable.

Key considerations for reactor optimization in 1,2-dimethoxyethane production include:

- Effective temperature control to prevent side reactions

- Optimal catalyst bed configuration to maximize contact efficiency

- Appropriate pressure management to maintain desired phase behavior

- Efficient removal of water byproduct to drive equilibrium toward product formation

Comparative Kinetics of 1,2-Dimethoxyethane vs. Structural Analogs

The thermal decomposition of 1,2-dimethoxyethane proceeds via radical-mediated pathways, distinct from its structural analog dimethoxymethane (DMM). While DMM undergoes H-migration followed by C–O bond cleavage to form methoxymethylene (CH₃OCH) and methanol [1] [2], 1,2-DME favors β-scission reactions due to its linear ether structure. High-level computational studies reveal that the activation energy for 1,2-DME decomposition (286–321 kJ·mol⁻¹) [3] exceeds that of DMM (221–252 kJ·mol⁻¹) [1], attributed to greater steric strain in the six-membered transition state of 1,2-DME.

Key product distributions differ markedly:

| Compound | Primary Pyrolysis Products (≥800 K) | Secondary Products (≥1100 K) |

|---|---|---|

| 1,2-DME | Ethylene, methanol, formaldehyde | CO, CH₃- , HCO- |

| DMM | Methanol, formaldehyde, dimethyl ether | CH₃O- , H₂CO, CH₃- |

Time-resolved mass spectrometry shows 1,2-DME decomposes 18–22% slower than DMM under identical conditions [3], consistent with its higher thermal stability. The rate-determining step involves simultaneous C–O bond rupture and methyl radical formation, as described by the Eyring equation:

$$ k = \frac{k_B T}{h} e^{-\Delta G^\ddagger / RT} $$

where $$\Delta G^\ddagger$$ = 298 kJ·mol⁻¹ for 1,2-DME vs. 274 kJ·mol⁻¹ for DMM [3].

Carbonylation Reaction Networks in Heterogeneous Catalysis

Surface Acetyl Formation Mechanisms in Mordenite Systems

In mordenite zeolites (Si/Al = 15–30), 1,2-DME undergoes carbonylation to methyl methoxyacetate (MMA) via a Langmuir-Hinshelwood mechanism. In-situ DRIFTS spectroscopy identifies surface-bound acetyl intermediates (CH₃CO–O–Z) forming at Brønsted acid sites [4]. The reaction proceeds through:

- Physisorption: 1,2-DME aligns parallel to the zeolite channel axis

- Protonation: O-methyl group activation at Si–OH–Al sites

- CO Insertion: Nucleophilic attack by CO on the carbocationic intermediate

Kinetic isotope studies (C¹²O vs. C¹³O) reveal a rate-limiting CO insertion step ($$k_{CO}$$ = 4.7×10⁻³ s⁻¹ at 473 K) [4]. Catalyst topology critically influences selectivity:

| Catalyst | Pore Size (Å) | MMA Selectivity (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Mordenite-20 | 6.5 × 7.0 | 78.2 | 12.4 |

| ZSM-5-30 | 5.3 × 5.6 | 41.7 | 8.9 |

The narrower pores of ZSM-5 restrict transition state formation for MMA, favoring dimerization to oxymethylene ethers (OMEn) [4].

Anionic Polymerization Dynamics

Gegen Ion Effects on Propagation Rate Constants

In anionic polymerization initiated by sodium naphthalenide, 1,2-DME’s propagation rate ($$k_p$$) varies non-monotonically with gegen ion radius:

| Gegen Ion | Ionic Radius (Å) | $$k_p$$ (L·mol⁻¹·s⁻¹) |

|---|---|---|

| Li⁺ | 0.76 | 1.2×10³ |

| Na⁺ | 1.02 | 2.8×10³ |

| K⁺ | 1.38 | 1.6×10³ |

The maximum at Na⁺ arises from competing effects:

- Ion Pair Dissociation: Larger ions (K⁺) reduce active species concentration

- Transition State Stabilization: Smaller ions (Li⁺) overly stabilize propagating chains

Electrostatic potential calculations show optimal charge delocalization occurs with Na⁺, enabling 83% monomer conversion vs. 67% for K⁺ systems under equivalent conditions [5].

This systematic analysis clarifies structure-reactivity relationships governing 1,2-DME’s transformations, providing mechanistic foundations for optimizing its use in synthetic and industrial processes.

Electrolyte Solvent Engineering for Lithium Metal Batteries

1,2-Dimethoxyethane has emerged as a critical component in advanced lithium metal battery electrolytes, offering unique advantages through its distinctive physicochemical properties and solvation characteristics. The compound's inherent reductive stability and coordination capabilities make it particularly suitable for lithium metal anode applications, where conventional carbonate-based electrolytes fail to provide adequate cycling stability.

Dielectric Constant Modulation for SEI Formation Control

The dielectric constant of 1,2-dimethoxyethane, measured at 7.2 at 25°C, plays a fundamental role in controlling the solid electrolyte interphase formation on lithium metal surfaces. This relatively low dielectric constant compared to conventional carbonate solvents significantly influences the solvation structure of lithium ions and the subsequent interfacial chemistry.

Research has demonstrated that the dielectric environment created by 1,2-dimethoxyethane enables precise control over lithium ion solvation shells. In standard 1 M lithium bis(fluorosulfonyl)imide formulations, the compound promotes the formation of contact ion pairs and anion-enriched solvation structures. This effect becomes more pronounced in high-concentration electrolytes, where 4 M lithium bis(fluorosulfonyl)imide in 1,2-dimethoxyethane creates predominantly anion-coordinated lithium complexes.

The SEI composition varies systematically with electrolyte concentration and dielectric environment. Low-concentration systems typically produce SEI layers containing lithium fluoride, lithium oxide, and organic decomposition products, resulting in thicknesses of 10-17.5 nanometers. High-concentration formulations shift toward inorganic-dominated SEI layers, with increased lithium fluoride content and reduced organic species. This compositional change directly correlates with improved lithium plating morphology, transitioning from dendritic structures to dense, uniform deposits.

Molecular dynamics simulations have revealed that the coordination of lithium ions by 1,2-dimethoxyethane molecules creates stable solvation complexes that influence the decomposition pathways at the electrode interface. The bidentate coordination mode of 1,2-dimethoxyethane enables the formation of chelate structures that modify the electronic environment around lithium ions, affecting their reactivity and the subsequent SEI formation kinetics.

| Electrolyte System | Dielectric Environment | SEI Composition | Li Plating Morphology | Cycling Stability |

|---|---|---|---|---|

| 1 M LiFSI/DME | Standard | LiF, Li2O, organics | Dendritic | Limited |

| 2 M LiFSI/DME | Modified solvation | Anion-rich | Improved | Good |

| 4 M LiFSI/DME | High concentration | Inorganic-dominated | Dense/uniform | Excellent |

| 1 M LiPF6/DME | Different anion | PF6-derived | Variable | Moderate |

| DME + 1% EC | Enhanced solubility | Carbonate-enhanced | Enhanced | Enhanced |

Oxidative Stability Limitations in High-Voltage Systems

The primary limitation of 1,2-dimethoxyethane in electrochemical applications stems from its poor oxidative stability, which restricts its use in high-voltage lithium metal batteries. Electrochemical stability window measurements indicate that 1,2-dimethoxyethane begins to decompose at potentials below 4.0 V versus lithium/lithium+, significantly limiting its compatibility with high-voltage cathode materials.

Detailed electrochemical studies have revealed that the oxidative decomposition of 1,2-dimethoxyethane follows distinct pathways depending on the applied potential range. At potentials between 4.0-4.3 V, the compound undergoes controlled decomposition to form lithium formate and acetate products through carbon-hydrogen bond activation mechanisms. Above 4.3 V, extensive oxidative degradation occurs, producing multiple organic decomposition products and gas evolution that compromise battery performance.

The voltage-dependent stability behavior has been systematically characterized across different cathode systems. With lithium iron phosphate cathodes operating below 4.0 V, 1,2-dimethoxyethane demonstrates excellent stability and enables long-term cycling. However, compatibility decreases significantly with nickel-rich cathodes such as lithium nickel manganese cobalt oxide 811, which operate at 4.4-4.6 V and cause rapid electrolyte degradation.

Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry have identified the specific decomposition products formed during high-voltage operation. The primary degradation pathway involves hydrogen abstraction from the ether carbon centers, leading to radical formation and subsequent oxidative coupling reactions. These processes generate formate and acetate species that can migrate to the lithium anode and interfere with SEI stability.

| Voltage Range (V) | DME Stability | Degradation Products | Cathode Compatibility | Mitigation Strategies |

|---|---|---|---|---|

| < 4.0 | Stable | Minimal | LiFePO4 | Not required |

| 4.0-4.3 | Marginal | Li formate, acetate | NMC532 | Salt optimization |

| 4.3-4.5 | Unstable | Extensive organics | NMC622 (limited) | Additives, concentration tuning |

| 4.5-4.8 | Severe degradation | Gas evolution | NMC811 (poor) | Fluorination, alternative solvents |

| > 4.8 | Complete breakdown | Multiple products | Not suitable | Complete solvent replacement |

Several mitigation strategies have been developed to address the oxidative stability limitations. High-concentration electrolyte formulations can extend the stability window by reducing free solvent availability for decomposition reactions. Fluorination of the 1,2-dimethoxyethane backbone has shown promise in improving oxidative stability while maintaining beneficial solvation properties. Additionally, the use of 1,2-dimethoxyethane as a co-solvent with more stable fluorinated ethers enables a balance between performance and stability.

Coordination Chemistry and Ligand Behavior

The coordination chemistry of 1,2-dimethoxyethane represents a fundamental aspect of its applications in organometallic systems, where its bidentate ligand properties enable unique reactivity patterns and structural arrangements. The compound's flexible chain structure and optimal oxygen-oxygen distance make it an ideal chelating ligand for a wide range of metal centers.

Chelation Effects in Grignard Reaction Systems

1,2-Dimethoxyethane exhibits profound effects on Grignard reaction systems through its ability to form stable chelate complexes with magnesium centers. The compound's bidentate coordination mode creates six-membered chelate rings that significantly enhance the stability and reactivity of organomagnesium species.

Computational studies have revealed that 1,2-dimethoxyethane coordination to Grignard reagents stabilizes monomeric species relative to the typical dimeric aggregates found in ethereal solvents. The formation energy calculations indicate that chelate complexes are favored by 7.2 kcal/mol compared to non-chelated alternatives. This stabilization effect directly influences the reactivity patterns and selectivity of Grignard reactions.

The chelation effect manifests most prominently in stereoselective reactions where the rigid chelate structure controls the approach of electrophiles to the carbon-magnesium bond. Nuclear magnetic resonance studies have demonstrated that 1,2-dimethoxyethane coordination locks the substrate in specific conformations that bias addition reactions toward particular diastereomeric products. The diastereoselectivity can be tuned by varying the halide component of the Grignard reagent, with magnesium iodide systems showing superior selectivity compared to magnesium chloride analogs.

Mechanistic investigations have identified the formation of metalaoxetane transition states in 1,2-dimethoxyethane-mediated Grignard reactions. These four-membered transition states provide lower activation barriers compared to conventional six-membered alternatives, enabling reactions that would otherwise be inaccessible. The enhanced reactivity allows for the displacement of typically poor leaving groups and enables novel synthetic transformations.

The solvent properties of 1,2-dimethoxyethane complement its coordinating ability in Grignard systems. The compound's dielectric constant of 7.2 provides optimal solvation for ionic intermediates while maintaining sufficient coordination strength to stabilize chelate complexes. This balance enables Grignard formation under mild conditions and supports high reaction yields.

Solvent Role in Transition Metal-Catalyzed Cross-Couplings

1,2-Dimethoxyethane serves critical roles in transition metal-catalyzed cross-coupling reactions, where its coordination properties and solvent characteristics enable enhanced catalytic performance. The compound's higher boiling point compared to diethyl ether and tetrahydrofuran makes it particularly suitable for reactions requiring elevated temperatures.

In Suzuki-Miyaura coupling reactions, 1,2-dimethoxyethane functions as both a coordinating solvent and ligand for palladium catalysts. The bidentate coordination stabilizes palladium(0) species and facilitates the oxidative addition step by providing optimal electronic and steric environments. Research has demonstrated that 1,2-dimethoxyethane-supported palladium catalysts achieve yields of 70-95% across diverse substrate combinations.

Stille coupling reactions benefit significantly from 1,2-dimethoxyethane coordination effects. The solvent stabilizes the key transmetallation transition state through coordination to both palladium and tin centers. Theoretical calculations indicate that nucleophilic assistance from 1,2-dimethoxyethane can lower activation barriers by up to 10 kcal/mol in certain cases. This stabilization enables mild reaction conditions and broad functional group tolerance.

Nickel-catalyzed cross-coupling systems utilize 1,2-dimethoxyethane as a coordinating solvent that enhances substrate activation. The compound's coordination to nickel centers modulates the electronic properties of the metal, facilitating challenging bond-forming reactions such as alkynyl-alkynyl couplings. Reaction yields typically range from 65-90% depending on the specific substrate combination and catalyst system.

The molecular engineering of transition metal complexes with 1,2-dimethoxyethane ligands has enabled the development of specialized catalytic systems. Molybdenum and tungsten complexes with 1,2-dimethoxyethane ligands demonstrate enhanced stability and unique reactivity patterns compared to their monodentate analogs. These systems find applications in alkene metathesis, carbonyl reduction, and other transformations requiring robust metal coordination environments.

| Reaction Type | DME Role | Typical Conditions | Advantages | Typical Yields |

|---|---|---|---|---|

| Suzuki coupling | Coordinating solvent | 80-120°C, Pd catalyst | Higher boiling point than THF | 70-95% |

| Stille coupling | Ligand stabilization | 80-100°C, Pd/Ni catalyst | Better than ether solvents | 75-90% |

| Negishi coupling | Metal coordination | RT to 80°C | Enhanced reactivity | 60-85% |

| Grignard formation | Chelation enhancement | RT to reflux | Improved yields | Near quantitative |

| Ni-catalyzed coupling | Substrate activation | RT to 100°C | Substrate compatibility | 65-90% |

The coordination flexibility of 1,2-dimethoxyethane enables its use in dual ligand systems where both chelating and monodentate coordination modes are accessible. These systems provide additional control over catalyst reactivity and selectivity, enabling the development of switchable catalytic processes. Recent developments in asymmetric cross-coupling reactions have utilized chiral modifications of 1,2-dimethoxyethane frameworks to achieve high enantioselectivity in product formation.

Physical Description

Liquid

Colorless liquid; [ICSC] Ether-like odor; [Merck Index] Fully miscible; [MSDSonline]

Transparent yellow liquid with a mild odor; [Univar MSDS]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS LIQUID

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

82-83 °C @ 760 MM HG

82-83 °C

Flash Point

-2 °C

29 °F(-2 °C) (CLOSED CUP)

-2 °C c.c.

Heavy Atom Count

Vapor Density

3.1 (AIR= 1)

Relative vapor density (air = 1): 3.1

Density

0.86285 @ 20 °C/4 °C

Relative density (water = 1): 0.86

LogP

-0.21 (LogP)

Log Kow = -0.21

-0.21

Odor

Mild odo

Melting Point

-58 °C; ALSO REPORTED AS -71 °C

-58 °C

UNII

Related CAS

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H360FD: May damage fertility;

May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

48.0 [mmHg]

0.6 [mmHg]

48 MM HG @ 20 °C

Vapor pressure, kPa at 20 °C: 6.4

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

24991-55-7

Wikipedia

Use Classification

Methods of Manufacturing

...FROM ETHYLENE GLYCOL MONOMETHYL ETHER, METHYL CHLORIDE AND SODIUM.

Ethylene glycol monomethyl ether + dimethyl sulphate (ether formation)

General Manufacturing Information

Transportation Equipment Manufacturing

Textiles, apparel, and leather manufacturing

Industrial Gas Manufacturing

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Pharmaceutical and Medicine Manufacturing

Miscellaneous Manufacturing

All Other Basic Organic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Ethane, 1,2-dimethoxy-: ACTIVE

S - indicates a substance that is identified in a final Significant New Use Rule.

Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-methoxy-: ACTIVE

SP - indicates a substance that is identified in a proposed Significant New Use Rule.

USED IN DDVP & DTOP PESTICIDE MIXT TO INCR STABILITY IN HIGHLY CONCN FORM UNDER LOW TEMP

Dates

Phase-Separable Polyisobutylene Palladium-PEPPSI Precatalysts: Synthesis and Application in Buchwald-Hartwig Amination

Janos Balogh, Antsar Rih Hlil, Ibrahim El-Zoghbi, Muhammad Ghufran Rafique, Dalila Chouikhi, Mohammed Al-Hashimi, Hassan S BazziPMID: 28627077 DOI: 10.1002/marc.201700214

Abstract

This paper reports the efficient synthesis of the first class of polyisobutylene(PIB)-supported palladium-PEPPSI precatalyst (PEPPSI = pyridine-enhanced precatalyst preparation, stabilization, and initiation). The new complexes are employed in Buchwald-Hartwig amination of aryl chlorides and are found to be reasonably active in the titled cross-coupling reaction. The supported catalysts are tested in polar (1,4-dioxane and 1,2-dimethoxyethane) as well as in aliphatic reaction media (toluene and n-heptane) and display superior activity in the highly lipophilic solvent (n-heptane). The catalytic efficacy of PIB-Pd-PEPPSI precatalyst is measured to be comparable to its nonsupported analog. Pd-leaching is determined by inductively coupled plasma mass spectrometry (ICP-MS) after a simple liquid/liquid extraction and is found to be 2 ppb in the product phase, translating into a recovery of ≈99.8% of the palladium.Synthesis of Dihydrooxepino[3,2-c]Pyrazoles via Claisen Rearrangement and Ring-Closing Metathesis from 4-Allyloxy-1H-pyrazoles

Yoshihide Usami, Aoi Kohno, Hiroki Yoneyama, Shinya HarusawaPMID: 29509713 DOI: 10.3390/molecules23030592

Abstract

Synthesis of novel pyrazole-fused heterocycles, i.e., dihydro-1H- or 2H-oxepino[3,2-c]pyrazoles (6 or 7) from 4-allyloxy-1H-pyrazoles (1) via combination of Claisen rearrangement and ring-closing metathesis (RCM) has been achieved. A suitable catalyst for the RCM of 5-allyl-4-allyloxy-1H-pyrazoles (4) was proved to be the Grubbs second generation catalyst (Grubbs) to give the predicted RCM product at room temperature in three hours. The same reactions of the regioisomer, 3-allyl-4-allyloxy-1H-pyrazoles (5), also proceeded to give the corresponding RCM products. On the other hand, microwave aided RCM at 140 °C on both of 4 and 5 afforded mixtures of isomeric products with double bond rearrangement from normal RCM products in spite of remarkable reduction of the reaction time to 10 min.

Reactive Precipitation of Anhydrous Alkali Sulfide Nanocrystals with Concomitant Abatement of Hydrogen Sulfide and Cogeneration of Hydrogen

Xuemin Li, Yangzhi Zhao, Alice Brennan, Miranda McCeig, Colin A Wolden, Yongan YangPMID: 28510305 DOI: 10.1002/cssc.201700532

Abstract

Anhydrous alkali sulfide (MS, M=Li or Na) nanocrystals (NCs) are important materials central to the development of next generation cathodes and solid-state electrolytes for advanced batteries, but not commercially available at present. This work reports an innovative method to directly synthesize M

S NCs through alcohol-mediated reactions between alkali metals and hydrogen sulfide (H

S). In the first step, the alkali metal is complexed with alcohol in solution, forming metal alkoxide (ROM) and releasing hydrogen (H

). Next, H

S is bubbled through the ROM solution, where both chemicals are completely consumed to produce phase-pure M

S NC precipitates and regenerate alcohol that can be recycled. The M

S NCs morphology may be tuned through the choice of the alcohol and solvent. Both synthetic steps are thermodynamically favorable (ΔG

<-100 kJ mol

), proceeding rapidly to completion at ambient temperature with almost 100 % atom efficiency. The net result, H

S+2 m→M

S+H

, makes good use of a hazardous chemical (H

S) and delivers two value-added products that naturally phase separate for easy recovery. This scalable approach provides an energy-efficient and environmentally benign solution to the production of nanostructured materials required in emerging battery technologies.

An Electrolyte for Reversible Cycling of Sodium Metal and Intercalation Compounds

Lukas Schafzahl, Ilie Hanzu, Martin Wilkening, Stefan A FreunbergerPMID: 27860417 DOI: 10.1002/cssc.201601222

Abstract

Na battery chemistries show poor passivation behavior of low voltage Na storage compounds and Na metal with organic carbonate-based electrolytes adopted from Li-ion batteries. Therefore, a suitable electrolyte remains a major challenge for establishing Na batteries. Here we report highly concentrated sodium bis(fluorosulfonyl)imide (NaFSI) in dimethoxyethane (DME) electrolytes and investigate them for Na metal and hard carbon anodes and intercalation cathodes. For a DME/NaFSI ratio of 2, a stable passivation of anode materials was found owing to the formation of a stable solid electrolyte interface, which was characterized spectroscopically. This permitted non-dentritic Na metal cycling with approximately 98 % coulombic efficiency as shown for up to 300 cycles. The NaFSI/DME electrolyte may enable Na-metal anodes and allows for more reliable assessment of electrode materials in Na-ion half-cells, as is demonstrated by comparing half-cell cycling of hard carbon anodes and NaV

(PO

)

cathodes with a widely used carbonate and the NaFSI/DME electrolyte.

Direct Conversion of Mono- and Polysaccharides into 5-Hydroxymethylfurfural Using Ionic-Liquid Mixtures

Sviatlana Siankevich, Zhaofu Fei, Rosario Scopelliti, Philip G Jessop, Jiaguang Zhang, Ning Yan, Paul J DysonPMID: 27345462 DOI: 10.1002/cssc.201600313

Abstract

Platform chemicals are usually derived from petrochemical feedstocks. A sustainable alternative commences with lignocellulosic biomass, a renewable feedstock, but one that is highly challenging to process. Ionic liquids (ILs) are able to solubilize biomass and, in the presence of catalysts, convert the biomass into useful platform chemicals. Herein, we demonstrate that mixtures of ILs are powerful systems for the selective catalytic transformation of cellulose into 5-hydroxymethylfurfural (HMF). Combining ILs with continuous HMF extraction into methyl-isobutyl ketone or 1,2-dimethoxyethane, which form a biphase with the IL mixture, allows the online separation of HMF in high yield. This one-step process is operated under relatively mild conditions and represents a significant step forward towards sustainable HMF production.IBX-mediated synthesis of indazolone via oxidative N-N bond formation and unexpected formation of quinazolin-4-one: in situ generation of formaldehyde from dimethoxyethane

Sang Won Park, Hoon Choi, Jung-Hun Lee, Yeon-Ju Lee, Jin-Mo Ku, Sang Yeul Lee, Tae-Gyu NamPMID: 26780246 DOI: 10.1007/s12272-016-0706-z

Abstract

Synthesis of indazolone derivatives, which exhibit diverse biological and pharmaceutical activities, were achieved by hypervalent λ(5) iodine reagents, such as iodoxybenzoic acid (IBX),-mediated oxidative N-N bond forming cyclization. In this study, the equivalence of IBX was optimized to promote the formation of N-N bond by oxidatively generated acylnitrenium ion. Dimethoxyethane and dichloroethane were discovered as alternative solvents and the reaction could be conducted in more concentrated condition. Some unprecedented substrates successfully afforded the corresponding indazolone in new condition discovered in this study. When the reactions were conducted in DME solvent, substrates with no electron-rich phenyl substituted amides afforded the unanticipated quinazolin-4-ones in moderate yields, which were not formed in DCE solvent. The formation of quinazolin-4-ones was attributed to the in situ generation of formaldehyde from DME. Therefore, the reaction might undergo different pathway in DME when the substrate aryl amides have phenyl rings without electron donating substituents.Why is poly(oxyethylene) soluble in water? Evidence from the thermodynamic profile of the conformational equilibria of 1,2-dimethoxyethane and dimethoxymethane revealed by Raman spectroscopy

Ryoichi Wada, Kazushi Fujimoto, Minoru KatoPMID: 25265325 DOI: 10.1021/jp5048997

Abstract

The origin of high solubility of poly(oxyethylene) in water has been an open question. Although it is thought that the high solubility of poly(oxyethylene) arises from an increase of the trans-gauche-trans (tgt) conformer in water, the relationship between the increase of the tgt conformer and the solubility is unclear. In this study, we have investigated the conformational equilibria of 1,2-dimethoxyethane, which is a model molecule for poly(oxyethylene), by using Raman spectroscopy, and determined the change in the population and the free energy of each conformer with the aid of density functional theory calculations. The free energy of transfer of the tgt conformer from the pure liquid to the water phase is -6.1 ± 0.2 kJ mol(-1). Furthermore, the fraction of the tgt conformer increases from 0.37 to 0.78. Thus, the net contribution of the tgt conformer is -4.8 ± 0.2 kJ mol(-1), which is 79% of the total free energy of transfer (-6.07 kJ mol(-1)). This demonstrates that the high solubility of 1,2-dimethoxyethane originates from the lowest free energy and the highest fraction of the tgt conformer in water. We also successfully explain the thermodynamic mechanism of the low solubility of dimethoxymethane, which is the model molecule for poly(oxymethylene).Glymes as new solvents for lipase activation and biodiesel preparation

Shaokun Tang, Cecil L Jones, Hua ZhaoPMID: 23298774 DOI: 10.1016/j.biortech.2012.12.026

Abstract

Glymes (i.e. glycol diethers) were explored as alternative benign solvents for enzymatic reactions, specifically the lipase-catalyzed transesterification. Long-chain glymes were found highly compatible with immobilized Candida antarctica lipase B (iCALB), leading to higher enzyme activities and stabilities than t-butanol and ionic liquids (e.g. the rate of transesterification in diethylene glycol dibutyl ether (G2-Bu) was 77% higher than that in t-butanol). Furthermore, soybean oil was found fully miscible with glymes, which enabled a homogeneous reaction mixture for the enzymatic preparation of biodiesel. In the presence of glymes, CALB showed a very high tolerance to high methanol concentrations (up to 60-70% v/v), and nearly stoichiometric triglyceride conversions could be obtained under mild reaction conditions. A laboratory scale-up achieved a high conversion of soybean oil (95.5%). This study suggests that glymes can be environmentally friendly and inexpensive solvents for lipase-catalyzed reactions, such as the enzymatic preparation of biodiesel.Stereochemical consequences of oxygen atom transfer and electron transfer in imido/oxido molybdenum(IV, V, VI) complexes with two unsymmetric bidentate ligands

Kristina Hüttinger, Christoph Förster, Timo Bund, Dariush Hinderberger, Katja HeinzePMID: 22432605 DOI: 10.1021/ic202588u

Abstract

Two equivalents of the unsymmetrical Schiff base ligand (L(tBu))(-) (4-tert-butyl phenyl(pyrrolato-2-ylmethylene)amine) and MoCl(2)(NtBu)O(dme) (dme = 1,2-dimethoxyethane) gave a single stereoisomer of a mixed imido/oxido Mo(VI) complex 2(tBu). The stereochemistry of 2(tBu) was elucidated using X-ray diffraction, NMR spectroscopy, and DFT calculations. The complex is active in an oxygen atom transfer (OAT) reaction to trimethyl phosphane. The putative intermediate five-coordinate Mo(IV) imido complex coordinates a PMe(3) ligand, giving the six-coordinate imido phosphane Mo(IV) complex 5(tBu). The stereochemistry of 5(tBu) is different from that of 2(tBu) as shown by NMR spectroscopy, DFT calculations, and X-ray diffraction. Single-electron oxidation of 5(tBu) with ferrocenium hexafluorophosphate gave the stable cationic imido phosphane Mo(V) complex [5(tBu)](+) as the PF(6)(-) salt. EPR spectra of [5(tBu)](PF(6)) confirmed the presence of PMe(3) in the coordination sphere. Single-crystal X-ray diffraction analysis of [5(tBu)](PF(6)) revealed that electron transfer occurred under retention of the stereochemical configuration. The rate of OAT, the outcome of the electron transfer reaction, and the stabilities of the imido complexes presented here differ dramatically from those of analogous oxido complexes.Diffusion of 1,2-dimethoxyethane and 1,2-dimethoxypropane through phosphatidycholine bilayers: a molecular dynamics study

Susruta Samanta, Samira Hezaveh, Giuseppe Milano, Danilo RoccatanoPMID: 22409229 DOI: 10.1021/jp211564x